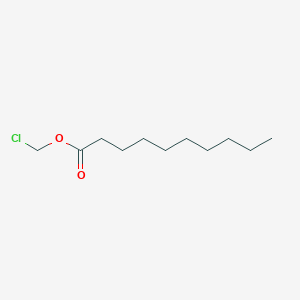![molecular formula C9H12N2 B1296865 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin CAS No. 6516-89-8](/img/structure/B1296865.png)
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is a chemical compound with the molecular formula C9H12N2 . It is part of the benzodiazepine class of compounds, which are known for their wide spectrum of pharmacological effects .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine can be achieved from 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one . Other methods include a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine consists of a benzene ring fused with a seven-membered diazepine ring . The diazepine ring contains two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis
Benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine, can undergo various chemical reactions. For instance, they can be reduced with lithium aluminium hydride to form the corresponding saturated heterocycles .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine has a molecular weight of 148.21 . It has a melting point of 103 °C and a predicted boiling point of 296.0±10.0 °C . The density is predicted to be 1.014±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemische Forschung
“2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin” ist eine chemische Verbindung, die in verschiedenen chemischen Forschungsarbeiten verwendet wird . Es wird von verschiedenen wissenschaftlichen Chemielieferanten für den Einsatz im Labor bereitgestellt .
Synthese neuer Derivate
Diese Verbindung wurde bei der Synthese neuer Derivate verwendet. Zum Beispiel wurde eine Reihe neuer 7-(Benzylamino)-1H-benzo[b][1,4]diazepin-2,4(3H,5H)-dion-Derivate unter Verwendung dieser Verbindung synthetisiert .
Anticonvulsivante Aktivität
Die neu synthetisierten Derivate von “this compound” wurden auf ihre anticonvulsivante Aktivität mithilfe von MES- und scPTZ-Screenings getestet . Die Neurotoxizität dieser Derivate wurde mit dem Rotorod-Test bestimmt .
Behandlung von Herz-Kreislauf-Erkrankungen
Tetrahydrobenzo[b]azepine, zu denen auch “this compound” gehört, kommen in verschiedenen Medikamenten vor, die zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden . Diese Medikamente umfassen Evacetrapib, Benazepril und Tolvaptan .
Behandlung von Angstzuständen
Aus der Klasse der 3-Hydroxy-1,4-Benzodiazepine, zu denen auch “this compound” gehört, werden Verbindungen wie Oxazepam und Lorazepam häufig zur Behandlung von Angstzuständen eingesetzt .
Durchflusschemie
“this compound” kann in der Durchflusschemie zur Synthese von Benzodiazepinen verwendet werden . Durchflusschemie ist eine Technik, die in der chemischen Synthese verwendet wird und einen kontinuierlichen Fluss von Reaktanten durch einen Reaktor beinhaltet.
Wirkmechanismus
Target of Action
It is known that benzodiazepines, a class of drugs to which this compound belongs, primarily target gaba (gamma-aminobutyric acid) receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce relaxation.
Biochemical Pathways
Benzodiazepines are known to modulate the gabaergic neurotransmission pathway, enhancing the inhibitory effects of gaba in the central nervous system .
Pharmacokinetics
Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzodiazepines typically increase the frequency of the chloride channel opening events on the gaba_a receptor, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Safety and Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also causes severe skin burns and eye damage .
Zukünftige Richtungen
Benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine, have a wide range of therapeutic applications and are continuously being studied for their potential uses . Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and the design of novel benzodiazepine derivatives with improved properties .
Biochemische Analyse
Biochemical Properties
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to a calming effect on neuronal activity .
Cellular Effects
The effects of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with GABA_A receptors affects cell signaling pathways related to neuronal excitability and neurotransmitter release . Furthermore, 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine can alter gene expression patterns, leading to changes in the production of proteins involved in synaptic transmission and plasticity . Its impact on cellular metabolism includes modulation of energy production and utilization, although detailed studies are needed to elucidate these effects fully.
Molecular Mechanism
The molecular mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GABA_A receptor at a specific site, distinct from the GABA binding site, which enhances the receptor’s response to GABA . This allosteric modulation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . Additionally, 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, further influencing neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant properties, while higher doses can lead to sedation and muscle relaxation . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological effects . At high doses, 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine may cause toxic or adverse effects, including respiratory depression and impaired motor coordination .
Metabolic Pathways
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and at the cell membrane, where it interacts with GABA_A receptors and other target proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and organelles . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10-11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDUOXJKEHADRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341944 | |
| Record name | 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6516-89-8 | |
| Record name | 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine as revealed by crystallography?
A: Crystallographic analysis of a 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivative, specifically 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate, has provided valuable insights into its structural characteristics []. The study showed that the diazepine ring within this molecule adopts a chair conformation. Furthermore, the dihedral angle between the benzene ring and the mean plane of the diazepine ring was observed to vary depending on the specific molecule within the asymmetric unit, measuring approximately 21° and 17° []. These structural details contribute to our understanding of the molecule's overall shape and potential interactions.
Q2: What innovative synthetic approaches have been developed for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines?
A: Recent research has led to the development of novel isocyanide-based multicomponent reactions (IMCRs) as efficient strategies for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivatives []. These reactions utilize 1,2-diamine compounds and diketene as starting materials, providing a streamlined approach to accessing these valuable compounds with good to excellent yields []. This method offers advantages in terms of regiochemical control and operational simplicity, making it a valuable tool for synthetic chemists.
Q3: Can you elaborate on other synthetic routes explored for the preparation of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines?
A: Beyond IMCRs, researchers have investigated catalytic approaches for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines. One such method utilizes a Cp*Ir catalyst in a hydrogen transfer N-heterocyclization reaction []. This catalytic strategy employs anilino alcohols as starting materials and offers a distinct pathway to access substituted 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivatives [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)




![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)

